1-ethyl 5-methyl (2E)-2-cyano-3-methylpent-2-enedioate
Overview
Description
The compound “1-ethyl 5-methyl (2E)-2-cyano-3-methylpent-2-enedioate” is an organic compound. It likely contains a pentene group (a five-carbon chain with a double bond), a cyano group (a carbon triple-bonded to a nitrogen), and an ethyl group (a two-carbon chain). The “1-ethyl 5-methyl” and “3-methyl” parts suggest that there are methyl (CH3) and ethyl (C2H5) groups attached to the carbon atoms at positions 1 and 5, and 3 of the pentene group, respectively .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as nuclear magnetic resonance (NMR) or mass spectrometry (MS). These techniques can provide information about the types and numbers of atoms in the compound and how they’re connected .Scientific Research Applications
Synthesis and Derivative Formation
1-ethyl 5-methyl (2E)-2-cyano-3-methylpent-2-enedioate serves as a precursor in the synthesis of various chemical compounds. Its versatility is highlighted in the synthesis of 2-oxo-2H-pyran-5-carboxylate derivatives, where it undergoes formylation and subsequent cyclization to produce these derivatives, showcasing its utility in creating complex cyclic structures (Kvitu, 1990). Additionally, its reactivity with arylisothiocyanates leads to the formation of pyrido[2,3-d]pyrimidines and other heterocyclic compounds, demonstrating its role in the construction of heterocyclic architectures (Hehemann & Winnik, 1993).
Catalysis and Reaction Mechanisms
The compound also finds applications in catalytic processes, such as the codimerization reactions of ethylene with n-pentenes and propylene with n-butenes, where it acts as a key intermediate. This showcases its importance in the synthesis of hydrocarbons with specific structures and properties (Ansheles et al., 1976).
Building Blocks in Organic Synthesis
Furthermore, it serves as a building block in the synthesis of complex organic molecules, such as ethyl 1-substituted-5-cyano-4-methyl-6-oxopyridine-3-carboxylates, which are precursors for the synthesis of polyfunctionally substituted isoquinolines and pyrido pyridines. This highlights its role in the construction of compounds with potential pharmacological activities (Khalil, Al-Matar, & Elnagdi, 2009).
Safety And Hazards
properties
IUPAC Name |
1-O-ethyl 5-O-methyl (E)-2-cyano-3-methylpent-2-enedioate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO4/c1-4-15-10(13)8(6-11)7(2)5-9(12)14-3/h4-5H2,1-3H3/b8-7+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGPULUNQERJYGI-BQYQJAHWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=C(C)CC(=O)OC)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C(\C)/CC(=O)OC)/C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-ethyl 5-methyl (2E)-2-cyano-3-methylpent-2-enedioate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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